methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride

Salt selection Aqueous solubility Weighing accuracy

Select CAS 2366202-02-8 for its distinct 4,5-dihydrothiazole core, which introduces a chiral centre at C4 critical for biological target engagement. The 2-aminomethyl substituent and dihydrochloride salt form ensure defined stoichiometry and reproducible aqueous solubility for bioassays, precluding generic substitution by aromatic thiazole analogs. Inquire for custom synthesis and bulk pricing.

Molecular Formula C6H12Cl2N2O2S
Molecular Weight 247.14 g/mol
CAS No. 2366202-02-8
Cat. No. B6600348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride
CAS2366202-02-8
Molecular FormulaC6H12Cl2N2O2S
Molecular Weight247.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1CSC(=N1)CN.Cl.Cl
InChIInChI=1S/C6H10N2O2S.2ClH/c1-10-6(9)4-3-11-5(2-7)8-4;;/h4H,2-3,7H2,1H3;2*1H
InChIKeyCABFCTCFUMPSBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate Dihydrochloride (CAS 2366202-02-8): Structural Identity and Procurement Context


Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride (CAS 2366202-02-8) is a heterocyclic building block featuring a partially saturated 4,5-dihydrothiazole (Δ²-thiazoline) core substituted with an aminomethyl group at the 2-position and a methyl carboxylate ester at the 4-position, isolated as the dihydrochloride salt (molecular weight 247.1 g/mol, min. 95% purity) . The compound is supplied as a crystalline powder and is catalogued as a heterocyclic building block for medicinal chemistry and chemical biology applications . The 4,5-dihydrothiazole ring introduces a stereogenic centre at C4, distinguishing it from its fully aromatic thiazole analog (CAS 1219173-79-1), while the dihydrochloride salt form offers defined stoichiometric composition (2 eq. HCl) relative to the free base (CAS 1697358-36-3, MW 174.22 g/mol) .

Why Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate Dihydrochloride Cannot Be Interchanged with In-Class Analogs


Although several thiazole- and thiazoline-4-carboxylate derivatives share superficial structural similarity, three critical features of CAS 2366202-02-8 preclude generic substitution: (i) the 2-aminomethyl substituent provides a primary amine separated from the heterocycle by a methylene spacer, altering both the pKa of the basic nitrogen and the geometry of hydrogen-bonding interactions relative to 2-amino analogs (e.g., CAS 66512-81-0); (ii) the 4,5-dihydrothiazole (thiazoline) ring introduces a chiral centre at C4 that is absent in fully aromatic thiazole counterparts (CAS 1219173-79-1), and this stereochemistry has been shown to produce >30-fold potency differences in related inhibitor series [1]; and (iii) the dihydrochloride salt form provides precisely defined stoichiometry, aqueous solubility, and handling reproducibility that the free base (CAS 1697358-36-3) cannot match for aqueous-based coupling or biological assay workflows . Class-level SAR evidence from the 2-substituted 4,5-dihydrothiazole-4-carboxylic acid series demonstrates that the partially saturated scaffold can confer ~6-fold improved target potency versus the fully aromatic thiazole isostere, underscoring that ring saturation state is a non-trivial determinant of biological activity [1].

Quantitative Differentiation Evidence for Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate Dihydrochloride vs. Closest Analogs


Dihydrochloride Salt: Defined Stoichiometry and Enhanced Aqueous Solubility vs. Free Base

The target compound (CAS 2366202-02-8) is isolated as the dihydrochloride salt with precisely 2 equivalents of HCl (MW 247.1 g/mol), in contrast to the free base form (CAS 1697358-36-3, MW 174.22 g/mol) . The dihydrochloride salt exhibits solubility in polar solvents including methanol and DMSO, whereas the free base has reduced aqueous solubility . Class-level evidence from structurally analogous 4,5-dihydrothiazole hydrochloride salts confirms that HCl salt formation substantially enhances water solubility versus the free base, which is critical for in vitro assay preparation [1]. The crystalline powder physical form of the dihydrochloride enables reproducible gravimetric handling .

Salt selection Aqueous solubility Weighing accuracy Biological assay preparation

4,5-Dihydrothiazole (Thiazoline) Core: Chiral Centre and Distinct SAR vs. Aromatic Thiazole Analog

The target compound possesses a 4,5-dihydrothiazole (Δ²-thiazoline) ring with a stereogenic sp³-hybridized carbon at C4, whereas the closest aromatic analog (CAS 1219173-79-1) features a fully planar thiazole ring lacking this chiral centre . Quantitative SAR from the 2-substituted 4,5-dihydrothiazole-4-carboxylic acid class demonstrates that the partially saturated scaffold can substantially improve target potency: compound 4 ((R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid) inhibited IMP-1 metallo-β-lactamase with an IC₅₀ of 5.5 µM (Ki = 3.3 µM), approximately 6.3-fold more potent than the aromatic thiazole comparator compound 1 (2-benzylthiazole-4-carboxylic acid, IC₅₀ = 34.7 µM) [1]. Furthermore, enantiomeric configuration proved decisive: the (S)-enantiomer (compound 5) was completely inactive (IC₅₀ > 200 µM), representing >36-fold potency difference between enantiomers [1].

Stereochemistry Metallo-β-lactamase inhibition Scaffold hopping Ring saturation SAR

2-Aminomethyl Substituent: Methylene Spacer Modulates Basicity and H-Bonding Geometry vs. 2-Amino Analog

The target compound bears a 2-aminomethyl group (NH₂-CH₂- attached to the thiazoline C2), in contrast to the 2-amino analog methyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate (CAS 66512-81-0), where the amino group is directly attached to the heterocycle . The methylene spacer increases the pKa of the terminal amine (less delocalized into the thiazoline ring) and alters the hydrogen-bond donor geometry from an sp²-hybridized exocyclic nitrogen to an sp³-hybridized primary amine with greater conformational freedom. Class-level evidence from the nitric oxide synthase (NOS) inhibitor series shows that aminomethyl-containing 4,5-dihydrothiazoles can achieve IC₅₀ values of 13–23 µM against neuronal and inducible NOS isoforms, with potency modulated by the substitution pattern on the aminomethyl phenyl ring [1].

Amine basicity Hydrogen bonding Nitric oxide synthase inhibition Conformational flexibility

Racemic Mixture: Cost-Effective SAR Exploration vs. Single Enantiomer Procurement

The target compound (CAS 2366202-02-8) is supplied as a racemic mixture at the C4 stereocentre, while the (4S)-enantiomer is separately catalogued as CAS 439905-31-4 (methyl (4S)-2-(aminomethyl)-4,5-dihydro-4-thiazolecarboxylate, free base, MW 174.22) . The racemic form is typically less expensive to manufacture and procure. Critically, class-level evidence from the MBL inhibitor series demonstrates that enantiomeric configuration can produce dramatic potency differences: the (R)-enantiomer of 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (compound 4) showed an IC₅₀ of 5.5 µM against IMP-1, while the corresponding (S)-enantiomer (compound 5) was completely inactive (IC₅₀ > 200 µM) — a >36-fold differential [1]. This establishes that C4 stereochemistry is a pharmacophoric determinant requiring systematic exploration.

Chiral resolution Enantiomeric SAR Procurement cost Stereochemical exploration

Methyl Ester as Orthogonal Protecting Group: Synthetic Versatility vs. Free Carboxylic Acid Forms

The target compound retains the 4-carboxylate as a methyl ester, distinguishing it from the free carboxylic acid forms of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids that have been directly characterized as metallo-β-lactamase inhibitors [1]. The methyl ester serves as a protected carboxylate, enabling orthogonal synthetic manipulations at the 2-aminomethyl position (e.g., amide coupling, sulfonylation, reductive amination) without competing reactivity at the acid group. Subsequent ester hydrolysis (e.g., LiOH, THF/H₂O) liberates the free acid for target engagement or further conjugation. This contrasts with the free acid comparators (e.g., compound 4 in Chen et al., 2012), which require prior protection of the carboxylic acid before 2-position derivatization, adding synthetic steps [1]. Additionally, methyl esters are commonly employed as prodrug motifs to enhance membrane permeability in cellular assays .

Prodrug design Orthogonal protection Solid-phase synthesis Late-stage functionalization

Optimal Application Scenarios for Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate Dihydrochloride Based on Evidence


Metallo-β-Lactamase (MBL) Inhibitor Lead Discovery and SAR Expansion

The 4,5-dihydrothiazole-4-carboxylate scaffold has been validated as a novel MBL inhibitor chemotype, with the (R)-enantiomer of a 2-phenyl-substituted analog achieving an IC₅₀ of 5.5 µM against IMP-1, approximately 6-fold more potent than the aromatic thiazole comparator [1]. The target compound provides the same dihydrothiazole core with a chemically distinct 2-aminomethyl substituent, offering an underexplored vector for extending into the MBL active site. The methyl ester enables initial SAR at the 2-aminomethyl position, while subsequent ester hydrolysis yields the free acid for direct enzyme inhibition assays. The racemic nature allows both enantiomers to be screened; upon identification of the active enantiomer, chiral chromatography or asymmetric synthesis can be pursued. The dihydrochloride salt ensures complete aqueous solubility for high-concentration biochemical assay preparation [1].

DNA-Binding Agent and Antitumor Lead Design via 2-Aminomethyl Derivatization

Ethyl 2-substituted aminothiazole-4-carboxylate analogs have been reported to bind DNA with antitumor potential, structurally related to the minor-groove binder netropsin [1]. The target compound's 2-aminomethyl group provides a primary amine handle for attaching DNA-recognition elements (e.g., N-methylpyrrole or N-methylimidazole polyamide units) via amide bond formation. The 4,5-dihydrothiazole core, being less aromatic than thiazole, may exhibit altered DNA intercalation or groove-binding properties. The methyl ester can be retained for cellular permeability or hydrolyzed to the carboxylate for enhanced aqueous solubility of the final conjugate [1].

Nitric Oxide Synthase (NOS) Modulator Development

Aminomethyl-substituted 4,5-dihydrothiazoles have demonstrated NOS modulatory activity, with the most potent analog (2-(3-aminomethylphenylamino)-4,5-dihydrothiazole) achieving IC₅₀ values of 13 µM against rat neuronal NOS and 19 µM against human inducible NOS [1]. The target compound contains the identical aminomethyl-dihydrothiazole pharmacophoric elements and provides a starting point for N-arylation or N-acylation at the 2-aminomethyl position to access the phenylamino-dihydrothiazole series or explore novel substitution patterns. The dihydrochloride salt form is compatible with the aqueous buffered conditions required for NOS activity assays [1].

Diversity-Oriented Synthesis (DOS) Library Construction Using Orthogonally Functionalized Building Blocks

The compound offers three orthogonal reactive sites: (i) the 2-aminomethyl primary amine (nucleophilic, amenable to amide coupling, sulfonylation, reductive amination, or urea formation); (ii) the 4-methyl ester (hydrolyzable to carboxylic acid for further amidation or metal coordination); and (iii) the thiazoline ring sulfur (oxidizable to sulfoxide/sulfone for additional diversity). This orthogonal reactivity profile, combined with the chiral C4 centre, makes the compound a productive single starting material for generating diverse compound libraries in as few as 2–3 synthetic steps. The dihydrochloride salt's solubility in polar aprotic solvents (DMSO, methanol) facilitates parallel synthesis workflows [1]. The compound's molecular weight (247.1 g/mol) falls within lead-like chemical space, and its heteroatom count supports favorable physicochemical properties for downstream screening .

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